molecular formula C7H15ClN2O2 B13868176 (S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride

(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride

Cat. No.: B13868176
M. Wt: 194.66 g/mol
InChI Key: IOSJWFFRAQMFJP-GEMLJDPKSA-N
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Description

(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidin-2-one core structure, which is functionalized with an amino and hydroxypropyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride can be achieved through a multi-step process involving the cyclization of appropriate precursors. One efficient method involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous due to its mild reaction conditions and the absence of metal catalysts.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow microreactor technology. This approach ensures consistent product quality and high yield while minimizing waste and energy consumption. The use of visible light as a catalyst further enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxypropyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The pyrrolidin-2-one core structure also plays a crucial role in stabilizing the compound’s conformation and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound with a simpler structure.

    N-Methylpyrrolidin-2-one: A derivative with a methyl group attached to the nitrogen atom.

    Pyrrolidin-5-one-2-carboxamide: A compound with a carboxamide group at the 2-position.

Uniqueness

(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxypropyl groups. These functional groups confer specific chemical reactivity and biological activity, making it distinct from other pyrrolidin-2-one derivatives. Its ability to form stable hydrochloride salts further enhances its solubility and stability, broadening its range of applications.

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

(3S)-3-[(2S)-2-amino-3-hydroxypropyl]pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-6(4-10)3-5-1-2-9-7(5)11;/h5-6,10H,1-4,8H2,(H,9,11);1H/t5-,6-;/m0./s1

InChI Key

IOSJWFFRAQMFJP-GEMLJDPKSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]1C[C@@H](CO)N.Cl

Canonical SMILES

C1CNC(=O)C1CC(CO)N.Cl

Origin of Product

United States

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